N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide
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Overview
Description
N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide is an organic compound characterized by the presence of a benzylideneamino group and a methoxyphenyl group attached to an oxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide typically involves the condensation reaction between benzaldehyde and N-(2-methoxyphenyl)oxamide. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylideneamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzylidene derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzylideneamino derivatives.
Scientific Research Applications
N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may influence its biological activity. Additionally, the presence of the benzylideneamino group allows for interactions with nucleophilic sites in biological systems, potentially leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-benzylideneamino]-N-(2-hydroxyphenyl)oxamide
- N’-[(E)-benzylideneamino]-N-(2-chlorophenyl)oxamide
- N’-[(E)-benzylideneamino]-N-(2-nitrophenyl)oxamide
Uniqueness
N’-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
CAS No. |
331265-57-7 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H15N3O3/c1-22-14-10-6-5-9-13(14)18-15(20)16(21)19-17-11-12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20)(H,19,21)/b17-11+ |
InChI Key |
VNXUSDJHQLVNQJ-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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